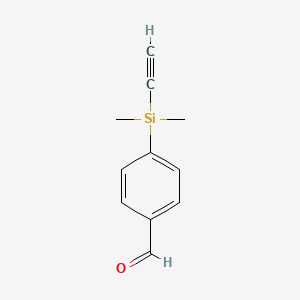
(1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromophenyl group and the cyclopropane ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Cyclopropanation Reaction: : The synthesis of (1S,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride typically begins with the cyclopropanation of a suitable alkene. This can be achieved using a Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to form the cyclopropane ring.
-
Bromination: : The introduction of the bromophenyl group can be accomplished through a bromination reaction. This involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
-
Amination: : The final step involves the introduction of the amine group. This can be done through a nucleophilic substitution reaction where an amine, such as ammonia or an amine derivative, reacts with the brominated cyclopropane intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclopropanation and bromination steps to ensure consistent product quality and yield. Additionally, the use of automated systems for the purification and isolation of the final product would be essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
-
Reduction: : Reduction reactions can be used to modify the bromophenyl group or the cyclopropane ring, potentially leading to the formation of dehalogenated or hydrogenated products.
-
Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as hydroxide, alk
Propiedades
Fórmula molecular |
C9H11BrClN |
|---|---|
Peso molecular |
248.55 g/mol |
Nombre IUPAC |
(1S,2S)-2-(4-bromophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10BrN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9-;/m0./s1 |
Clave InChI |
XQXNVLZRIWWINX-OZZZDHQUSA-N |
SMILES isomérico |
C1[C@H]([C@H]1N)C2=CC=C(C=C2)Br.Cl |
SMILES canónico |
C1C(C1N)C2=CC=C(C=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





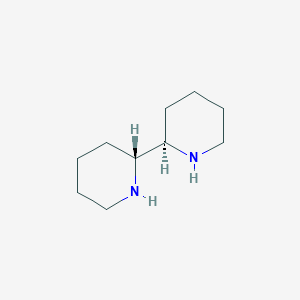

![1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one](/img/structure/B12824045.png)
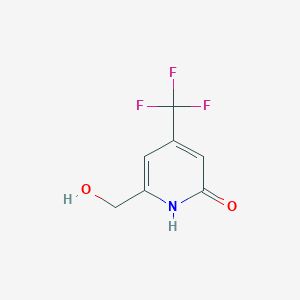
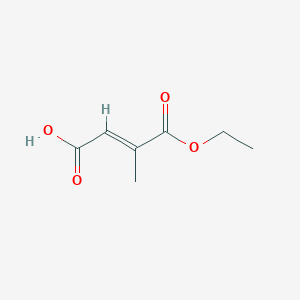

![3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole](/img/structure/B12824070.png)
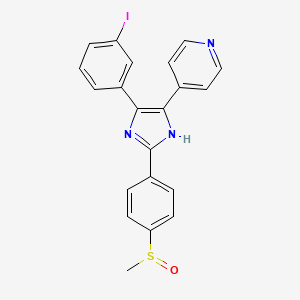

![((1S,3S,4S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B12824091.png)
